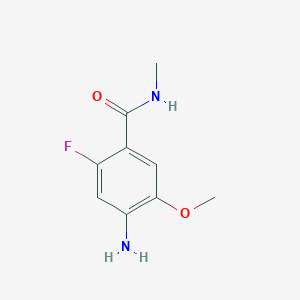

4-amino-2-fluoro-5-methoxy-N-methylbenzamide

説明

4-Amino-2-fluoro-5-methoxy-N-methylbenzamide is a benzamide derivative characterized by a benzamide core substituted with amino (position 4), fluoro (position 2), methoxy (position 5), and N-methyl groups.

特性

分子式 |

C9H11FN2O2 |

|---|---|

分子量 |

198.19 g/mol |

IUPAC名 |

4-amino-2-fluoro-5-methoxy-N-methylbenzamide |

InChI |

InChI=1S/C9H11FN2O2/c1-12-9(13)5-3-8(14-2)7(11)4-6(5)10/h3-4H,11H2,1-2H3,(H,12,13) |

InChIキー |

GXVLBWLORXEFLR-UHFFFAOYSA-N |

正規SMILES |

CNC(=O)C1=CC(=C(C=C1F)N)OC |

製品の起源 |

United States |

準備方法

Preparation Methods of 4-amino-2-fluoro-5-methoxy-N-methylbenzamide

Stepwise Preparation Details

Oxidation of 2-fluoro-4-nitro-5-methoxytoluene to 2-fluoro-4-nitro-5-methoxybenzoic acid

- Reagents and Conditions: Potassium permanganate (KMnO4) is used as a non-toxic oxidant, with sodium hydroxide aqueous solution and a phase transfer catalyst (e.g., tetrabutylammonium bromide) to enhance the reaction yield.

- Procedure: The toluene derivative is heated with KMnO4 at 80–95°C for 8–18 hours, monitored by thin-layer chromatography (TLC).

- Outcome: After completion, the reaction mixture is acidified to pH 2–4 with concentrated hydrochloric acid to precipitate the benzoic acid derivative.

- Yield & Purity: Yields around 74% to 75% with high purity are reported.

- Advantages: This method replaces toxic chromium trioxide oxidants with environmentally friendly KMnO4, reducing hazardous waste.

Chlorination of 2-fluoro-4-nitro-5-methoxybenzoic acid to acid chloride

- Reagents and Conditions: Thionyl chloride (SOCl2) is added dropwise in an organic solvent such as dichloromethane, with a chlorination catalyst like pyridine.

- Procedure: The mixture is refluxed at 40–85°C for 3–5 hours to form the acid chloride.

- Notes: Dichloromethane is preferred over dimethylformamide (DMF) to avoid difficult wastewater treatment and allows solvent recycling.

- Outcome: The acid chloride is generated in situ for the next step.

Amination to form 2-fluoro-4-nitro-5-methoxy-N-methylbenzamide

- Reagents and Conditions: Methylamine gas is introduced below 0°C into the acid chloride solution until the reaction mixture becomes alkaline.

- Procedure: The reaction continues for 1–2 hours at low temperature to maximize yield and minimize methylamine loss.

- Outcome: After solvent removal under reduced pressure and workup, the N-methylbenzamide is isolated as a white solid.

- Yield: Approximately 95% yield is achieved.

Catalytic hydrogenation to yield 4-amino-2-fluoro-5-methoxy-N-methylbenzamide

- Reagents and Conditions: Palladium on carbon (Pd/C) catalyst is used under hydrogen gas atmosphere at 2–20 atm pressure, room temperature, for 12–20 hours.

- Procedure: Oxygen is removed from the reaction mixture before hydrogenation to prevent catalyst poisoning.

- Outcome: The nitro group is reduced to an amino group, yielding the target compound as an off-white solid.

- Yield: High yield of about 98% is reported.

- Advantages: This method is environmentally friendly compared to traditional iron powder reductions, which produce iron sludge pollution.

Summary Table of Reaction Steps and Yields

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Oxidation | 2-fluoro-4-nitro-5-methoxytoluene | KMnO4, NaOH, phase transfer catalyst, 80–95°C, 8–18 h | 2-fluoro-4-nitro-5-methoxybenzoic acid | 74–75 | Non-toxic oxidant, phase transfer catalyst improves yield |

| 2 | Chlorination | 2-fluoro-4-nitro-5-methoxybenzoic acid | Thionyl chloride, dichloromethane, reflux 40–85°C, 3–5 h | Acid chloride (in situ) | N/A | Dichloromethane preferred for solvent recycling |

| 3 | Amination | Acid chloride (from step 2) | Methylamine gas, <0°C, 1–2 h | 2-fluoro-4-nitro-5-methoxy-N-methylbenzamide | ~95 | Low temperature reduces methylamine loss |

| 4 | Catalytic hydrogenation | 2-fluoro-4-nitro-5-methoxy-N-methylbenzamide | Pd/C catalyst, H2, 2–20 atm, room temp, 12–20 h | 4-amino-2-fluoro-5-methoxy-N-methylbenzamide | ~98 | Environmentally friendly, high yield |

化学反応の分析

Types of Reactions

4-amino-2-fluoro-5-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

科学的研究の応用

4-amino-2-fluoro-5-methoxy-N-methylbenzamide has several scientific research applications:

Medicinal Chemistry: It is used as a key intermediate in the synthesis of novel antiandrogen drugs, particularly for treating advanced prostate cancer.

Organic Synthesis: The compound serves as a reagent in the design and synthesis of various bioactive molecules, including kinase inhibitors and androgen receptor antagonists.

Biological Studies: It is employed in the preparation and structure-activity relationship studies of chiral benzyloxypyridinone derivatives.

作用機序

The mechanism of action of 4-amino-2-fluoro-5-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. In the context of antiandrogen drugs, it acts by binding to androgen receptors, thereby inhibiting their activity. This leads to the suppression of androgen-dependent cellular processes, which is crucial in the treatment of prostate cancer .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The target compound’s substituents are strategically positioned to balance electron-withdrawing (fluoro) and electron-donating (methoxy, amino) effects. Key analogs for comparison include:

4-Amino-5-Chloro-2-Methoxy-N-Substituted Benzamides ()

- Structure: 4-amino, 5-chloro, 2-methoxy/ethoxy, and N-substituted morpholinylmethyl groups.

- Activity : These compounds exhibit potent gastrokinetic activity in rats, with substituents like pyridylmethyl enhancing potency while avoiding dopamine D2 receptor antagonism .

- Comparison: Replacing the 5-chloro group in these analogs with 5-methoxy (as in the target compound) may reduce electrophilicity and alter metabolic stability.

5-Chloro-N-(5-Methoxy-2-Hydroxyphenyl)-2-Fluoro-Benzamide ()

- Structure : 5-chloro, 2-fluoro, and 5-methoxy groups on a benzamide linked to a hydroxyphenyl ring.

- Comparison: The hydroxyl group in this analog introduces hydrogen-bonding capability absent in the target compound. The absence of a 4-amino group may reduce interactions with biological targets reliant on basic amines .

Physicochemical Properties

Melting points and solubility are influenced by substituent polarity and crystallinity:

Research Findings and Implications

- Pharmacokinetics : The N-methyl group may enhance oral bioavailability by reducing first-pass metabolism compared to bulkier N-substituents.

- Comparative Limitations : Direct biological data for the target compound are absent; inferences rely on structural analogs. Further studies should prioritize in vitro activity assays and ADMET profiling.

生物活性

4-amino-2-fluoro-5-methoxy-N-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula for 4-amino-2-fluoro-5-methoxy-N-methylbenzamide is C9H10FN3O2. The structure features a benzene ring substituted with an amino group, a fluoro group, a methoxy group, and a methylamide group. This specific arrangement contributes to its unique biological properties.

Synthesis

The compound can be synthesized from 4-amino-2-fluoro-5-methoxybenzoic acid through various chemical reactions, including amide formation. The synthesis process typically involves the following steps:

- Preparation of the acid derivative : 4-amino-2-fluoro-5-methoxybenzoic acid is reacted with an appropriate amine.

- Formation of the amide : The reaction conditions are optimized to favor the formation of the N-methylbenzamide derivative.

Research indicates that 4-amino-2-fluoro-5-methoxy-N-methylbenzamide exhibits activity against specific biological targets, particularly in the context of receptor interaction and enzyme inhibition. Notably, it has been studied for its effects on serotonin receptors (5-HT receptors), which are implicated in various psychological and physiological processes.

Receptor Interaction

In studies focusing on serotonin receptor activity, compounds structurally related to 4-amino-2-fluoro-5-methoxy-N-methylbenzamide have shown selective agonism at the 5-HT2C receptor. For instance, derivatives with similar structures have demonstrated significant potency (EC50 values in nanomolar range) and functional selectivity over other serotonin receptors such as 5-HT2A and 5-HT2B .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary investigations suggest that it may possess antibacterial activity against various pathogenic bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or function, although detailed mechanisms require further elucidation.

Study on Antipsychotic Activity

A notable study evaluated the antipsychotic potential of related compounds in animal models. For instance, compounds exhibiting similar structural features to 4-amino-2-fluoro-5-methoxy-N-methylbenzamide were tested in amphetamine-induced hyperactivity models, demonstrating significant reductions in hyperactivity compared to controls . These findings highlight the potential therapeutic applications of this class of compounds in treating conditions such as schizophrenia.

In Vitro Studies

In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines, suggesting potential anti-cancer properties. For example, one study reported IC50 values indicating effective inhibition against specific cancer cell lines .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。